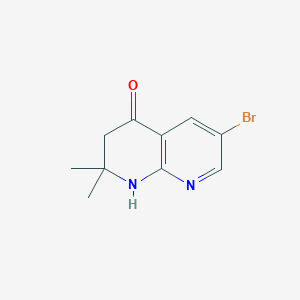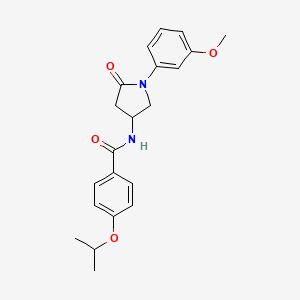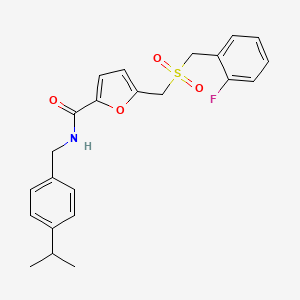
5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 3,4,5-triethoxyphenyl group and a thiol group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide under basic conditions. One common method includes the reaction of 3,4,5-triethoxybenzoic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by acidification to yield the desired oxadiazole-thiol compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle reagents and by-products.
化学反应分析
Types of Reactions
5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Cyclization: The compound can form additional heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.
Substitution: Nucleophiles like amines or thiols can react with the oxadiazole ring under basic conditions.
Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Substituted Oxadiazoles: Resulting from nucleophilic substitution reactions.
Polycyclic Compounds: Formed through cyclization reactions.
科学研究应用
5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antifungal and antibacterial agent.
Materials Science: It can be used in the development of new materials with unique electronic properties.
Biological Studies: The compound’s ability to interact with biological targets makes it a candidate for studying enzyme inhibition and other biochemical processes.
作用机制
The mechanism of action of 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The oxadiazole ring can also interact with various biological receptors, affecting cellular pathways .
相似化合物的比较
Similar Compounds
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with methoxy groups instead of ethoxy groups.
5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole: Contains a sulfonyl group instead of a thiol group.
Uniqueness
5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of ethoxy groups, which can influence its solubility and reactivity compared to its methoxy analogs. The thiol group also provides distinct chemical reactivity, making it useful for specific applications in medicinal chemistry and materials science.
属性
IUPAC Name |
5-(3,4,5-triethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-4-17-10-7-9(13-15-16-14(21)20-13)8-11(18-5-2)12(10)19-6-3/h7-8H,4-6H2,1-3H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJZORVXNFXVIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NNC(=S)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372154.png)
![3-((5-((1-phenylethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372155.png)
![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2372156.png)

![1-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2372158.png)

![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2372162.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2372163.png)
![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2372165.png)

![(E)-2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372167.png)
![1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2372169.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2372174.png)
